2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a sulfanyl acetamide side chain. Its structure includes a fused bicyclic pyrimidine core substituted with methyl and 2-methylpropyl groups at positions 1, 3, and 6, respectively. The thioether linkage at position 5 connects to an acetamide group, which is further substituted with an N-(2-methylphenyl) moiety.
Properties
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-13(2)10-15-11-23-20-18(21(28)26(5)22(29)25(20)4)19(15)30-12-17(27)24-16-9-7-6-8-14(16)3/h6-9,11,13H,10,12H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZRJQGSYMMWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Cores
Several compounds share structural motifs with the target molecule, differing primarily in their heterocyclic cores or substituents:
Key Observations :
Comparison of Yields :
| Reaction Type | Target Compound Yield | Analogues (e.g., ) |
|---|---|---|
| Pd-catalyzed cross-coupling | Not reported | 60–75% |
| Microwave-assisted synthesis | Not reported | 80–85% |
Computational and Analytical Comparisons
Chemical Similarity Analysis
- Tanimoto Coefficient: Structural similarity between the target compound and analogues (e.g., thieno-pyrimidine ) was calculated using fingerprint-based methods (Tanimoto score ~0.65–0.75), indicating moderate similarity .
- Molecular Networking : MS/MS fragmentation patterns of the target compound would likely cluster with pyrimidine derivatives, as seen in related studies (cosine score >0.8 for analogous cores) .
NMR and MS Data
- NMR Shifts : Pyrido[2,3-d]pyrimidine protons in the target compound are expected to resonate at δ 7.5–8.5 ppm (aromatic region), aligning with data for compound 1 in .
- Mass Spectrometry: The molecular ion peak ([M+H]+) for the target compound (MW ~500–550 g/mol) would differ from thieno analogues (e.g., m/z 489 for ) due to variations in core mass .
Bioactivity and Target Prediction
While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit:
- Kinase Inhibition : Pyrrolo[2,3-d]pyrimidines show IC50 values <100 nM for JAK2 .
- Cytotoxicity: Thieno-pyrimidines display moderate activity (e.g., 40–50% mortality in brine shrimp assays at 0.1 mg/mL) .
- Epigenetic Modulation : Pyrido-pyrimidines may mimic SAHA-like HDAC inhibitors (70% similarity index in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
